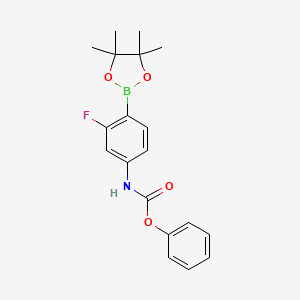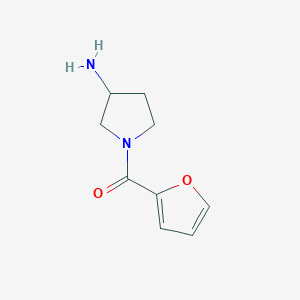
1-(Furan-2-carbonyl)pyrrolidin-3-amin
Übersicht
Beschreibung
1-(Furan-2-carbonyl)pyrrolidin-3-amine, also known as FPCA, is a chemical compound that has recently been studied for its potential applications in scientific research. FPCA is a heterocyclic amine, which means that it contains a nitrogen atom surrounded by a ring of atoms. This compound has several interesting properties, such as its ability to act as a catalyst and its ability to be used in a variety of chemical reactions. In addition, FPCA has been found to have potential applications in the fields of medicine, biotechnology, and agriculture.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die den Furan- und den 1,3,4-Thiadiazolring enthalten, haben eine signifikante Antitumoraktivität gezeigt . In einer Studie wurden neue Zuckerhydrazone synthetisiert, die Furan- und/oder 1,3,4-Thiadiazolringsysteme enthalten. Die Antitumoraktivität der synthetisierten Verbindungen wurde gegen humane Leberkarzinomzellen (HepG-2) und an humanen normalen retinalen pigmentierten Epithelzellen (RPE-1) untersucht. Hohe Aktivitäten wurden durch Verbindungen mit IC 50-Werten aufgezeigt, die nahe an denen des Referenzmedikaments Doxorubicin liegen .
Antibakterielle Aktivität
Furan-haltige Verbindungen weisen eine breite Palette von vorteilhaften biologischen und pharmakologischen Eigenschaften auf, und infolgedessen werden sie als Medikamente in einer Reihe verschiedener Krankheitsbereiche eingesetzt . Furan-Derivate haben im Bereich der pharmazeutischen Chemie eine besondere Position eingenommen. Aufgrund der bemerkenswerten therapeutischen Wirksamkeit von Furan-basierten Medikamenten wurden Medizinalchemiker dazu inspiriert, zahlreiche innovative antibakterielle Wirkstoffe zu entwickeln .
Antifungalaktivität
Furan-Derivate haben auch eine signifikante antifungale Aktivität gezeigt . Der Furan-Kern ist eine wesentliche Synthesetechnik bei der Suche nach neuen Medikamenten. Furan-basierte Verbindungen wurden zur Behandlung verschiedener Pilzinfektionen eingesetzt .
Antivirale Aktivität
Furan-Derivate wurden als antivirale Eigenschaften gezeigt . Der Furan-Kern wurde in eine Reihe von antiviralen Medikamenten integriert, was eine breite Palette von Perspektiven im Bereich der organischen Chemie und pharmazeutischen Chemie eröffnet .
Wirkmechanismus
Mode of Action
- likely binds to its target through specific molecular interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
- The furan ring in the compound may play a crucial role in its binding affinity, as furans are known for their diverse biological activities .
Biochemische Analyse
Biochemical Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1–8 µM . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2 enzymes, which play a critical role in the inflammatory response . By inhibiting COX-2, 1-(Furan-2-carbonyl)pyrrolidin-3-amine can reduce inflammation and modulate the expression of genes involved in the inflammatory pathway.
Molecular Mechanism
At the molecular level, 1-(Furan-2-carbonyl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may influence other molecular pathways by modulating the activity of various proteins and enzymes involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-(Furan-2-carbonyl)pyrrolidin-3-amine can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
1-(Furan-2-carbonyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(Furan-2-carbonyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and duration of action.
Subcellular Localization
1-(Furan-2-carbonyl)pyrrolidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIOHGSHGSZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



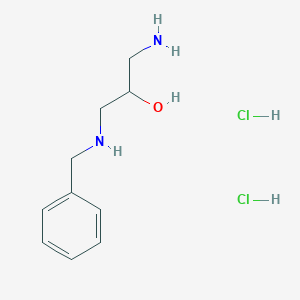
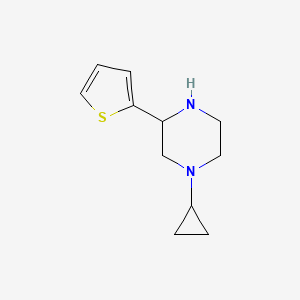
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
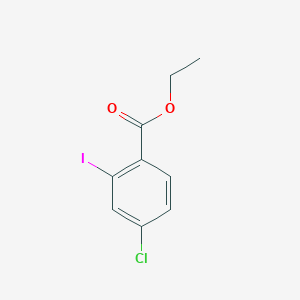
![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)
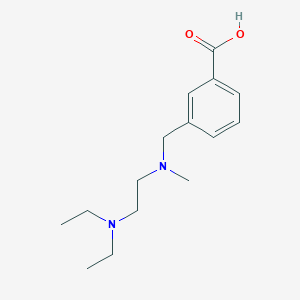
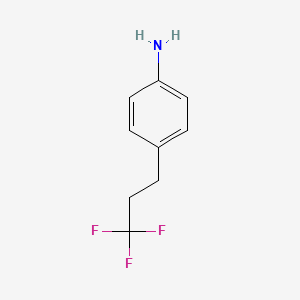

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
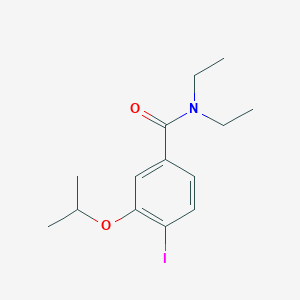
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
